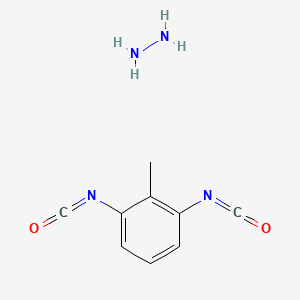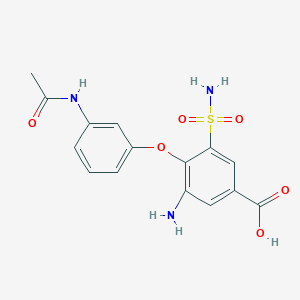![molecular formula C12H15BrO2 B14655315 1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one CAS No. 40602-69-5](/img/structure/B14655315.png)
1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one is an organic compound with the molecular formula C12H15BrO2 It is a brominated derivative of phenylpropanone, characterized by the presence of a bromoethoxy group and a methyl group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one typically involves the bromination of an appropriate precursor. One common method is the reaction of 4-(2-bromoethoxy)-3-methylbenzaldehyde with a suitable reagent such as propanone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution: Various substituted phenylpropanone derivatives.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
科学研究应用
1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: Utilized in the preparation of specialized polymers and materials with unique properties.
Biological Studies: Studied for its effects on biological systems and potential as a biochemical probe.
作用机制
The mechanism of action of 1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one involves its interaction with specific molecular targets. The bromoethoxy group can participate in electrophilic or nucleophilic interactions, while the carbonyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 1-(2-Bromoethoxy)-4-methylbenzene
- 1-(2-Bromoethoxy)-3-methylbenzene
- 1-(2-Bromoethoxy)-4-methoxybenzene
Uniqueness
1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one is unique due to the presence of both a bromoethoxy group and a methyl group on the phenyl ring, which imparts distinct chemical and physical properties
属性
CAS 编号 |
40602-69-5 |
|---|---|
分子式 |
C12H15BrO2 |
分子量 |
271.15 g/mol |
IUPAC 名称 |
1-[4-(2-bromoethoxy)-3-methylphenyl]propan-1-one |
InChI |
InChI=1S/C12H15BrO2/c1-3-11(14)10-4-5-12(9(2)8-10)15-7-6-13/h4-5,8H,3,6-7H2,1-2H3 |
InChI 键 |
NSJNGFFUBAEQPJ-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=CC(=C(C=C1)OCCBr)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


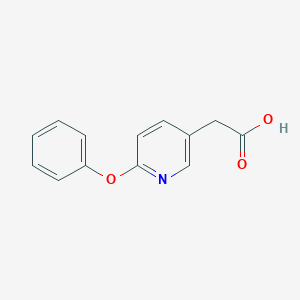
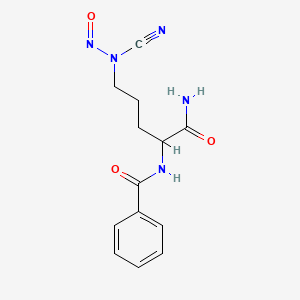
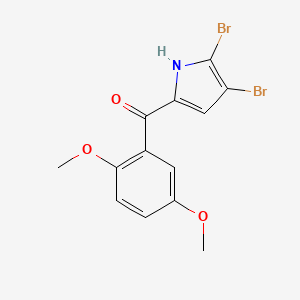
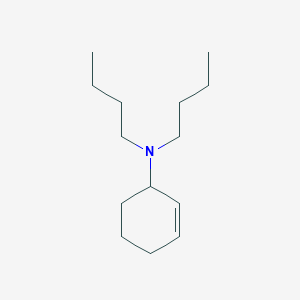
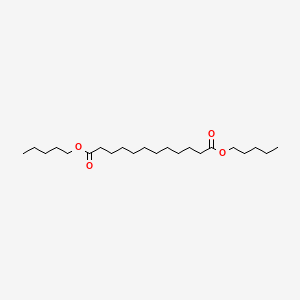
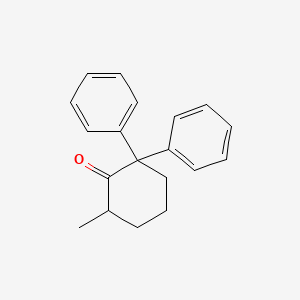
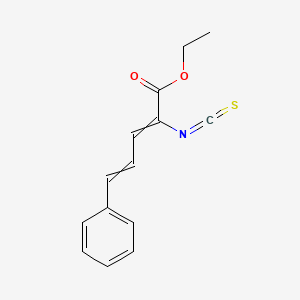

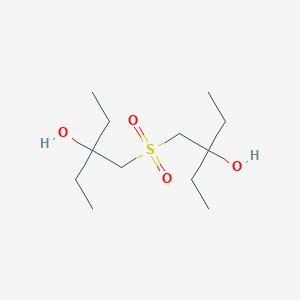
![1H-Pyrrolo[1,2-A][1,3]diazepine](/img/structure/B14655300.png)
